Structural Differentiation: 4-Methoxyphenyl vs. 4-Chlorophenyl Piperazine Substitution Alters Predicted Receptor Selectivity Profile
The target compound bears a 4-methoxyphenyl substituent on the piperazine ring, in contrast to the 4-chlorophenyl analog N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide (CAS 1049414-52-9). In the broader arylpiperazine benzamide class, the 4-chlorophenyl substitution combined with a 3-methoxybenzamide terminus yields potent D4 dopamine receptor agonism (IC50 = 0.057 nM) with >10,000-fold selectivity over D2 receptors [1]. Computational target prediction for the 4-methoxyphenyl/2-methylbenzamide variant instead indicates alpha1-adrenergic receptor antagonism as the primary predicted mechanism [2]. The electron-donating methoxy group (-OCH3, Hammett σp = -0.27) versus the electron-withdrawing chloro group (-Cl, Hammett σp = +0.23) alters the piperazine N-aryl electronic character, a known determinant of GPCR subtype engagement in this scaffold [1][3].
| Evidence Dimension | Predicted primary receptor target and structural determinant of selectivity |
|---|---|
| Target Compound Data | 4-OCH3-phenylpiperazine with 2-methylbenzamide; computationally predicted alpha1-adrenergic receptor antagonist (DrugMapper) [2] |
| Comparator Or Baseline | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: D4 IC50 = 0.057 nM, >10,000-fold selective over D2 [1] |
| Quantified Difference | Shift from sub-nanomolar D4 dopaminergic activity (4-Cl/3-OCH3-benzamide) to predicted alpha1-adrenergic antagonism (4-OCH3/2-CH3-benzamide); no direct head-to-head binding data available for the target compound. |
| Conditions | Computational prediction (DrugMapper) for target compound; in vitro radioligand binding at cloned human D2 and D4 receptors for comparator [1][2] |
Why This Matters
The distinct electronic and steric properties of the 4-methoxyphenyl substituent versus 4-chlorophenyl may fundamentally alter the receptor polypharmacology profile, making the target compound unsuitable as a substitute for D4-selective arylpiperazine benzamides and vice versa.
- [1] Perrone R, Berardi F, Colabufo NA, Leopoldo M, Tortorella V, Fiorentini F, Olgiati V, Ghiglieri A, Govoni S. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A Potent and Selective Dopamine D4 Ligand. J Med Chem. 1998;41(24):4903-4909. View Source
- [2] DrugMapper. Small molecule prediction: Adrenergic receptor alpha-1 antagonist. DrugMapper, University of Helsinki. Accessed April 2026. View Source
- [3] Reitz AB, Baxter EW, Codd EE, et al. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. J Med Chem. 1998;41(12):1997-2009. PMID: 9622541. View Source
